1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate
Overview
Description
“1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H23NO4 . It is also known by its IUPAC name “O1-tert-butyl O4-ethyl 2,3,6,7-tetrahydroazepine-1,4-dicarboxylate” and has a molecular weight of 269.34 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves treating a solution of the compound in benzene with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60°C for 1 hour . After cooling, the reaction mixture is concentrated and the residue is purified by flash column chromatography to give the title product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string "CCOC(=O)C1=CCCN(CC1)C(=O)OC©©C" . This indicates that the compound contains a seven-membered ring (azepine) with two carboxylate groups attached to it, one of which is further substituted with a tert-butyl group and the other with an ethyl group .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, but it is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 3.49, indicating that it is moderately lipophilic . It is soluble in water, with a solubility of 2.6 mg/ml .Scientific Research Applications
Synthesis and Characterization
- Research has shown the synthesis and characterization of various azepine derivatives, including those related to 1-tert-butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate. For instance, the synthesis of 2H-, 3H-, and 4H-azepine derivatives was achieved through demethoxycarbonylation, revealing insights into the stability and behavior of these compounds under different conditions (Satake et al., 1991), (Satake et al., 1994).
Crystal and Molecular Structure Analysis
- Detailed analyses of the crystal and molecular structures of related compounds have been conducted. For example, the characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with similarities to the chemical , utilized methods like FTIR, NMR, and X-ray crystallography. These studies offer insights into the molecular interactions and stability of such compounds (Çolak et al., 2021), (Çolak et al., 2021).
Synthetic Applications in Organic Chemistry
- The compound and its related derivatives have been used in various synthetic applications in organic chemistry. For instance, the synthesis of new aminocyclitols from related compounds, such as tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate, demonstrated the potential of these compounds in creating complex organic structures (Larin et al., 2014).
Contribution to Novel Foldamer Research
- The compound has been noted as a precursor in foldamer research. Foldamers are a class of synthetic molecules that mimic the structural properties of peptides and proteins. A study involving a related compound, tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, highlighted its role in this innovative area of research (Abbas et al., 2009).
Developing Biologically Active Compounds
- These compounds serve as intermediates in the synthesis of biologically active molecules. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of complex molecules like omisertinib (AZD9291), demonstrating the compound's relevance in medicinal chemistry (Zhao et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules and natural products that have shown to be biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetic properties of 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 3.49, indicating its lipophilicity . These properties impact the compound’s bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 2,3,6,7-tetrahydroazepine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-7-6-9-15(10-8-11)13(17)19-14(2,3)4/h7H,5-6,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQBVXIIESRTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649010 | |
Record name | 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912444-89-4 | |
Record name | 1-(1,1-Dimethylethyl) 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912444-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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